

m-PEG5-MS molecular weight and formula

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Compound of Interest

Compound Name: *m*-PEG5-MS

Cat. No.: B1676788

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In-Depth Technical Guide: m-PEG5-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG5-MS** (methoxy-polyethylene glycol-methanesulfonate), a versatile linker used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and a representative application in bioconjugation.

Core Data Presentation

The physicochemical properties of **m-PEG5-MS** are summarized below. It is important to note that there can be discrepancies in the reported values from different commercial suppliers, which may arise from different conventions in naming PEG linkers. The data presented here is based on the more detailed chemical structure information available.

Property	Value (Source A)	Value (Source B)
Chemical Formula	C12H26O8S	C10H22O7S
Molecular Weight	330.40 g/mol	286.3 g/mol
IUPAC Name	2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate	Not Available
CAS Number	130955-38-3	130955-37-2

Source A: MedChemExpress. Source B: BroadPharm.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **m-PEG5-MS** from its corresponding alcohol precursor and a general procedure for its conjugation to a primary amine, a common step in the synthesis of ADCs and PROTACs.

Synthesis of m-PEG5-MS from m-PEG5-OH

This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylate-activated PEG. The mesyl group is an excellent leaving group, making the resulting **m-PEG5-MS** reactive towards nucleophiles such as amines and thiols.

Materials:

- m-PEG5-OH (1 equivalent)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Triethylamine (Et₃N, 1.3 equivalents)
- Methanesulfonyl chloride (MsCl, 1.1 equivalents)
- Deionized water
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (CH_2Cl_2).
- **Addition of Base:** Add triethylamine (1.3 equivalents) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Mesylation:** Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:**
 - Quench the reaction by adding deionized water.
 - Separate the organic layer and wash it sequentially with dilute HCl, deionized water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- If necessary, purify the product by flash column chromatography on silica gel.

Conjugation of m-PEG5-MS to a Primary Amine

This protocol outlines a representative nucleophilic substitution reaction where the mesyl group of **m-PEG5-MS** is displaced by a primary amine. This is a fundamental step in linking the PEG spacer to a protein, peptide, or small molecule.

Materials:

- **m-PEG5-MS** (1 equivalent)
- Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine; 1.2 equivalents)
- Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2-3 equivalents)
- Argon or Nitrogen gas
- Standard laboratory glassware and magnetic stirrer

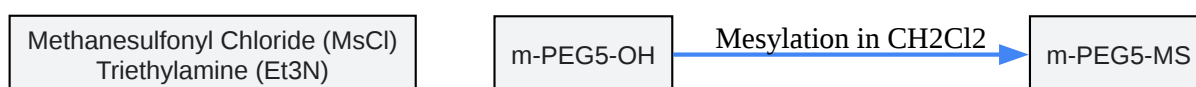
Procedure:

- **Reaction Setup:** In a dry flask under an inert atmosphere, dissolve the amine-containing molecule (1.2 equivalents) and **m-PEG5-MS** (1 equivalent) in the chosen anhydrous solvent.
- **Addition of Base:** Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture. The base acts as a proton scavenger.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by an appropriate method such as LC-MS.
- **Work-up and Purification:**

- For small molecules: The product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
- For proteins/peptides: The conjugated product can be purified by Size Exclusion Chromatography (SEC) or dialysis to remove unreacted **m-PEG5-MS** and other small molecules.

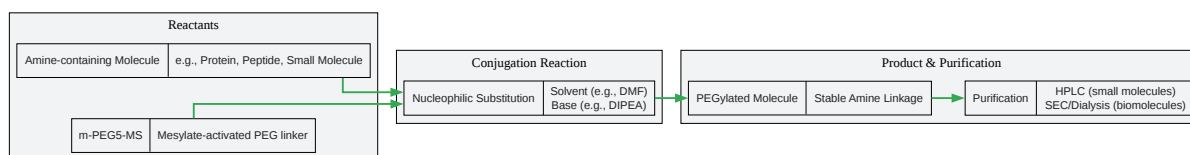
Mandatory Visualization

The following diagrams illustrate the key chemical transformations and a general workflow for the application of **m-PEG5-MS**.



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Synthesis of **m-PEG5-MS** from m-PEG5-OH.



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General workflow for conjugating **m-PEG5-MS** to a primary amine.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com